molecular formula C18H18ClFN2OS B5725457 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE

Cat. No.: B5725457
M. Wt: 364.9 g/mol
InChI Key: KWVCNKMHGHOFGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is a complex organic compound that features a combination of chlorophenyl, fluorophenyl, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a chlorophenyl sulfanyl group is introduced to an ethanone backbone. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one
  • 3-(4-Chlorophenyl)-2-oxiranylmethanone
  • 2-Methoxyphenyl isocyanate

Uniqueness

2-[(4-CHLOROPHENYL)SULFANYL]-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-1-ETHANONE is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the piperazine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2OS/c19-14-5-7-15(8-6-14)24-13-18(23)22-11-9-21(10-12-22)17-4-2-1-3-16(17)20/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVCNKMHGHOFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CSC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.